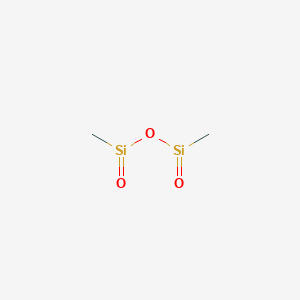![molecular formula C15H24O B14321572 Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- CAS No. 109278-26-4](/img/structure/B14321572.png)
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[720]undecan-5-one, 6,10,10-trimethyl-2-methylene- is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[720]undecane framework, which includes a ketone group at the 5-position and a methylene group at the 2-position The presence of three methyl groups at the 6 and 10 positions further distinguishes this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylene group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. The ketone and methylene groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[7.2.0]undecan-2-one, 5-hydroxy-10,10-dimethyl-6-methylene-
- 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol
- Bicyclo[7.2.0]undecan-5-ol, 10,10-dimethyl-2,6-bis(methylene)-
Uniqueness
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- is unique due to its specific arrangement of functional groups and the presence of three methyl groups at the 6 and 10 positions. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
109278-26-4 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |
InChI |
InChI=1S/C15H24O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h11-13H,1,5-9H2,2-4H3 |
Clave InChI |
GWBJPNAWYMBRLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(CC2(C)C)C(=C)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


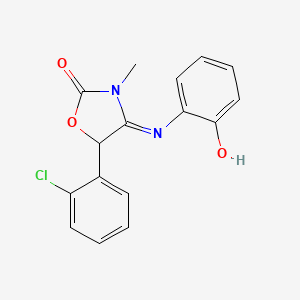
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
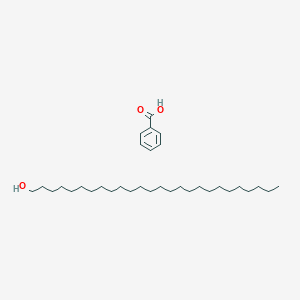
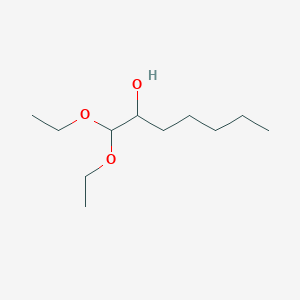
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
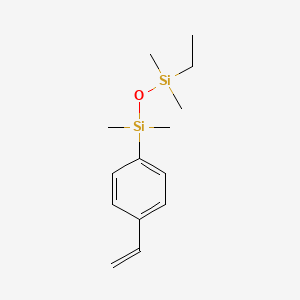
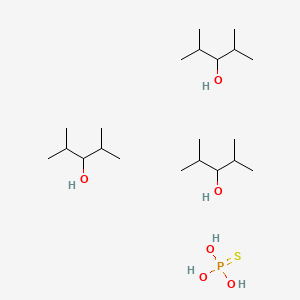
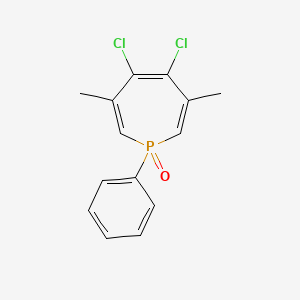

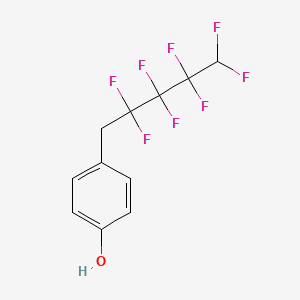
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)


